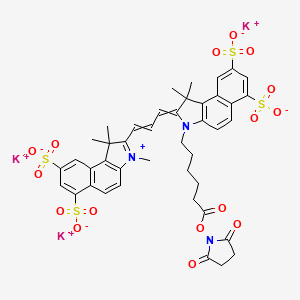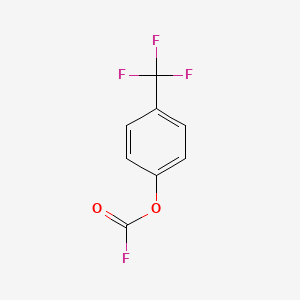
Carbonofluoridic acid, 4-(trifluoromethyl)phenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonofluoridic acid, 4-(trifluoromethyl)phenyl ester is a chemical compound with the molecular formula C8H4F4O2 and a molecular weight of 208.11 g/mol . This compound is known for its unique structural features, which include a trifluoromethyl group attached to a phenyl ester. The presence of the trifluoromethyl group imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Carbonofluoridic acid, 4-(trifluoromethyl)phenyl ester typically involves the esterification of 4-(trifluoromethyl)phenol with carbonofluoridic acid. One common method involves the use of a dehydrating agent such as thionyl chloride (SOCl2) to facilitate the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions
Carbonofluoridic acid, 4-(trifluoromethyl)phenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: 4-(trifluoromethyl)benzoic acid.
Reduction: 4-(trifluoromethyl)phenyl methanol.
Substitution: Various substituted phenyl esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Carbonofluoridic acid, 4-(trifluoromethyl)phenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.
Biology: Investigated for its potential as a bioactive compound with antifungal properties.
Medicine: Explored for its role in drug development due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Carbonofluoridic acid, 4-(trifluoromethyl)phenyl ester involves its interaction with molecular targets through its trifluoromethyl group. This group increases the compound’s lipophilicity and electron-withdrawing capacity, which can enhance its binding affinity to specific enzymes and receptors. The compound’s effects are mediated through pathways involving oxidative stress and disruption of cellular membranes .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(trifluoromethyl)benzoic acid
- 4-(trifluoromethyl)phenol
- 4-(trifluoromethyl)benzaldehyde
Uniqueness
Carbonofluoridic acid, 4-(trifluoromethyl)phenyl ester is unique due to its ester functional group combined with the trifluoromethyl group. This combination imparts distinct reactivity and stability compared to other similar compounds. For example, while 4-(trifluoromethyl)benzoic acid is primarily used in oxidation reactions, the ester form allows for a broader range of chemical transformations, including nucleophilic substitution and reduction .
Propiedades
Número CAS |
2286-43-3 |
|---|---|
Fórmula molecular |
C8H4F4O2 |
Peso molecular |
208.11 g/mol |
Nombre IUPAC |
[4-(trifluoromethyl)phenyl] carbonofluoridate |
InChI |
InChI=1S/C8H4F4O2/c9-7(13)14-6-3-1-5(2-4-6)8(10,11)12/h1-4H |
Clave InChI |
MOZMNRLVKQNXPR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(F)(F)F)OC(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[6-(Guanidino)pyridin-3-yl]piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B14752768.png)


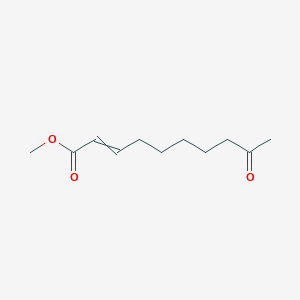
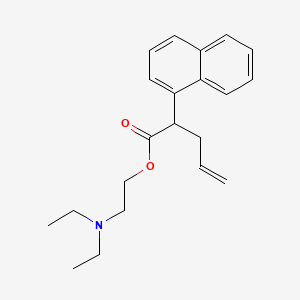
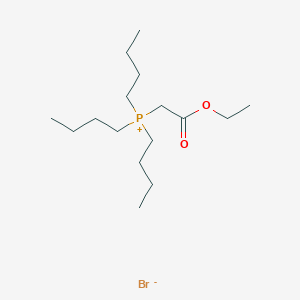


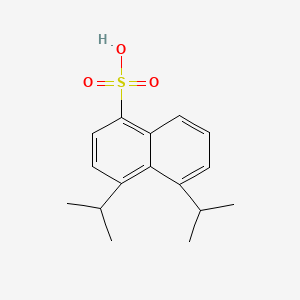
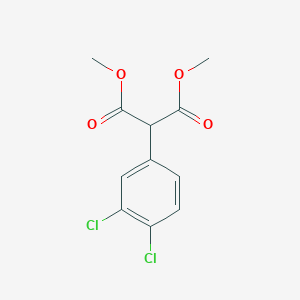
![(2S)-N-[(2R)-1-[[(3S,6S,8S,12S,13R,17R,23S)-13-[(2S)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-hydroxypropanoyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B14752819.png)


